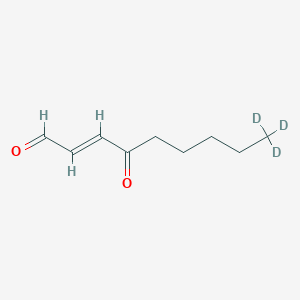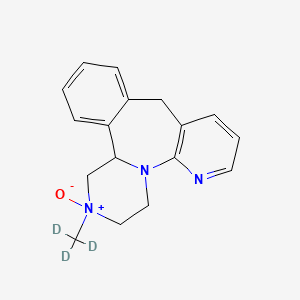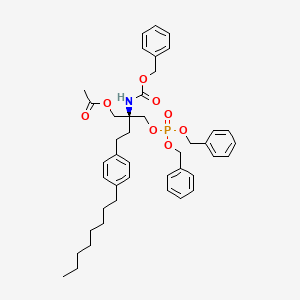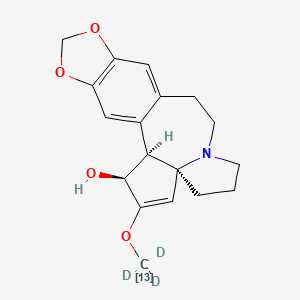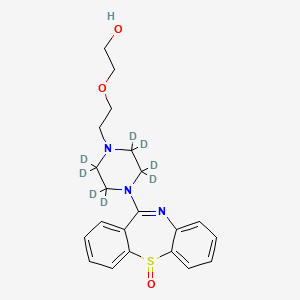
Quetiapine Sulfoxide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quetiapine Sulfoxide-d8 is a deuterated form of Quetiapine Sulfoxide, which is a metabolite of Quetiapine, an atypical antipsychotic drug. Quetiapine is primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Quetiapine due to its stable isotopic labeling .
Mechanism of Action
Target of Action
Quetiapine Sulfoxide-d8, a metabolite of Quetiapine, primarily targets dopamine type 2 (D2) and serotonin type 2 (5-HT2) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
This compound acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This inhibition alters the neurotransmission of dopamine and serotonin, two neurotransmitters that are often imbalanced in conditions like schizophrenia and bipolar disorder .
Biochemical Pathways
Quetiapine is metabolized to this compound by the action of cytochrome P450 (CYP) 3A4 . This metabolic pathway involves the oxidation of Quetiapine to form this compound . The metabolite may contribute to the antidepressant effect of Quetiapine .
Pharmacokinetics
Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The drug is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of dopamine and serotonin neurotransmission . By inhibiting the activity of D2 and 5-HT2 receptors, this compound can help restore the balance of these neurotransmitters in the brain . This can alleviate symptoms of conditions like schizophrenia and bipolar disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism. Phenytoin and thioridazine increase the clearance of Quetiapine, and ketoconazole decreases clearance . Therefore, the co-administration of these drugs with Quetiapine may require dosage adjustment . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of Quetiapine fumarate is predicted to present an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
Quetiapine Sulfoxide-d8 plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . These interactions are integral to the metabolism of Quetiapine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have observed its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfoxide-d8 typically involves the deuteration of Quetiapine Sulfoxide. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common approach is the catalytic hydrogenation of Quetiapine Sulfoxide in the presence of deuterium gas. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Quetiapine Sulfoxide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to Quetiapine Sulfone.
Reduction: Conversion back to Quetiapine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions to achieve the desired substitution.
Major Products:
Oxidation: Quetiapine Sulfone.
Reduction: Quetiapine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Quetiapine Sulfoxide-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Quetiapine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Quetiapine in biological systems.
Medicine: Utilized in clinical research to understand the drug’s metabolism and its implications for therapeutic efficacy and safety.
Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceutical products containing Quetiapine
Comparison with Similar Compounds
Quetiapine: The parent compound, used as an antipsychotic medication.
Quetiapine Sulfoxide: A non-deuterated metabolite of Quetiapine.
Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.
Comparison: Quetiapine Sulfoxide-d8 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. Compared to Quetiapine and its non-deuterated metabolites, this compound offers enhanced analytical capabilities, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNLPUSSHEDON-PMCMNDOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)


![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)
